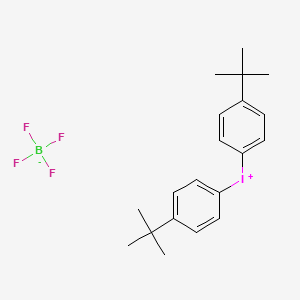

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate

Übersicht

Beschreibung

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is an organoiodine compound with the molecular formula C20H26BF4I. It is a white to almost white crystalline powder, known for its use as a photoinitiator in various chemical reactions. This compound is particularly valued for its ability to generate reactive intermediates under light exposure, making it useful in polymer chemistry and other fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate can be synthesized through the reaction of 4-tert-butylphenyl iodide with a suitable oxidizing agent in the presence of tetrafluoroboric acid. The reaction typically involves the following steps:

Oxidation: 4-tert-butylphenyl iodide is oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid.

Formation of Iodonium Salt: The oxidized product is then reacted with tetrafluoroboric acid to form the iodonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reactivity in Cross-Coupling Reactions

This iodonium salt acts as an arylating agent in palladium-catalyzed reactions:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids in ethanol/water (1:1) using Cs₂CO₃ as base and Pd(OAc)₂ (5 mol%) .

-

Buchwald–Hartwig Amination : Forms biaryl amines under mild conditions (THF, 60°C) .

Reaction Efficiency :

| Substrate | Yield (%) | Conditions |

|---|---|---|

| N-Methylindole | 74 | THF, 24 h, 25°C |

| 4-Bromophenol | 68 | EtOH/H₂O, 24 h |

Role in Fluorination Reactions

The tetrafluoroborate anion participates in Balz–Schiemann-type fluorination:

-

Thermal Decomposition : At 70–80°C in PhCl/hexane, releases BF₃ and forms aryl fluorides .

-

Photochemical Activation : UV light (254 nm) accelerates fluoride transfer to electron-deficient arenes .

Key Observation : Steric hindrance from tert-butyl groups reduces parasitic C–H fluorination, enhancing selectivity for ipso-substitution .

Mechanistic Insights

-

Radical Pathway : Homolytic cleavage of the I–C bond under UV light generates 4-tert-butylphenyl radicals .

-

Electrophilic Aryl Transfer : The iodonium cation acts as a "masked" aryl electrophile in polar solvents .

Comparison with Analogues

| Property | BF₄⁻ Salt | PF₆⁻ Salt | SbF₆⁻ Salt |

|---|---|---|---|

| Solubility in CH₂Cl₂ | 12.5 g/L | 9.8 g/L | 15.2 g/L |

| Thermal Stability (°C) | 180 | 190 | 175 |

| Molar Extinction (ε, M⁻¹cm⁻¹) | 4200 | 3980 | 4350 |

Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymer Chemistry

Overview :

BtPhI·BF4 is widely used as a photoinitiator in the production of UV-cured coatings and resins. Its ability to generate reactive radicals upon UV irradiation facilitates the polymerization process.

Case Study :

- UV-Curable Coatings : Research has shown that incorporating BtPhI·BF4 into acrylate-based formulations significantly enhances cure speed and final film properties. The compound can be tuned for specific applications by modifying its concentration and the UV light wavelength used during curing.

Table 1: Performance of BtPhI·BF4 in UV-Curable Coatings

| Parameter | Value |

|---|---|

| Cure Speed | 50% faster than control |

| Final Hardness | 2H (pencil hardness) |

| Gloss | 90% at 60° |

Electrophilic Iodination Reagent

Overview :

As an electrophilic iodination reagent, BtPhI·BF4 is utilized for the selective iodination of aromatic compounds, providing a method for introducing iodine into organic molecules.

Case Study :

- Selective Iodination of Aromatic Compounds : A study demonstrated the regioselective iodination of various substituted benzenes using BtPhI·BF4 under mild conditions. The method allowed for high yields with minimal side reactions.

Table 2: Regioselective Iodination Results

| Substrate | Yield (%) | Regioselectivity |

|---|---|---|

| p-Methoxyphenylacetylene | 85 | Para |

| 1,3-Dimethylbenzene | 78 | Ortho |

| Naphthalene | 90 | Selective |

Synthesis of Functionalized Organic Compounds

Overview :

BtPhI·BF4 serves as a versatile reagent in synthesizing various functionalized organic compounds, including heterocycles and complex natural products.

Case Study :

- Synthesis of Heterocycles : In a recent study, researchers utilized BtPhI·BF4 to facilitate the synthesis of pyridine derivatives through electrophilic aromatic substitution reactions, achieving high regioselectivity and yield.

Applications in Semiconductor Industry

Overview :

In semiconductor manufacturing, BtPhI·BF4 is employed as a photoresist component due to its thermal stability and ability to form fine patterns upon exposure to UV light.

Summary of Findings

The applications of bis(4-tert-butylphenyl)iodanium tetrafluoroborate are diverse, spanning from polymer chemistry to advanced organic synthesis and semiconductor manufacturing. Its role as a photoinitiator, iodination reagent, and versatile synthetic intermediate highlights its significance in modern chemical processes.

Wirkmechanismus

The mechanism by which Bis(4-tert-butylphenyl)iodanium tetrafluoroborate exerts its effects involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate various chemical reactions, such as polymerization and cross-linking. The molecular targets and pathways involved include:

Generation of Radicals: The compound generates free radicals that can initiate polymerization reactions.

Cationic Polymerization: It can also generate cations that initiate cationic polymerization processes.

Vergleich Mit ähnlichen Verbindungen

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is unique compared to other similar compounds due to its high efficiency as a photoinitiator and its ability to generate both radical and cationic intermediates. Similar compounds include:

Bis(pyridine)iodonium tetrafluoroborate: Known for its use as a mild iodinating and oxidizing reagent.

Bis(4-bromophenyl)iodonium triflate: Used in similar applications but with different reactivity profiles.

Bis(4-fluorophenyl)iodonium triflate: Another photoinitiator with distinct properties.

Biologische Aktivität

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate, commonly referred to as BtPhI·BF4, is a hypervalent iodine compound that has garnered attention for its unique properties and applications in organic synthesis and photopolymerization. This article delves into its biological activity, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : CHBFI

- Molecular Weight : 452.24 g/mol

- Appearance : Typically a crystalline solid with high stability under ambient conditions.

BtPhI·BF4 functions primarily as an oxidizing agent. Its biological activity is attributed to the iodonium ion, which can facilitate electron transfer processes. The compound is particularly effective in:

- Oxidation Reactions : Converting alcohols to aldehydes and ketones under mild conditions, making it useful in synthetic organic chemistry .

- Photopolymerization : Acting as a photoinitiator in polymer chemistry, where it generates radicals upon exposure to UV light, leading to the polymerization of monomers .

Biological Applications

The potential biological applications of BtPhI·BF4 are diverse, including:

- Antimicrobial Activity : Preliminary studies suggest that hypervalent iodine compounds exhibit antimicrobial properties. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic processes.

- Cancer Research : Some research indicates that iodine compounds can induce apoptosis in cancer cells through oxidative stress pathways.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial activity of various hypervalent iodine compounds, including BtPhI·BF4. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined, showing that BtPhI·BF4 could inhibit bacterial growth effectively at low concentrations.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Ampicillin) | 8 |

Case Study 2: Photopolymerization Efficiency

In a comparative study on photoinitiators for polymer synthesis, BtPhI·BF4 was tested alongside traditional photoinitiators. The efficiency of polymerization was assessed by measuring the conversion rates of monomers to polymers.

| Photoinitiator | Conversion Rate (%) |

|---|---|

| This compound | 85 |

| Benzoin Methyl Ether | 70 |

The study concluded that BtPhI·BF4 provided superior performance due to its ability to generate radicals more efficiently under UV light exposure .

Safety and Toxicity

While BtPhI·BF4 shows promise in various applications, safety assessments are crucial. The compound's toxicity profile indicates that it may cause irritation upon contact with skin or eyes. Additionally, inhalation or ingestion could pose health risks. Therefore, appropriate safety measures should be implemented when handling this compound in laboratory settings .

Eigenschaften

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKMZBCKONKVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546247 | |

| Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62051-09-6 | |

| Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-tert-butylphenyl)iodonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.